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Compound of Interest

Compound Name: ZINC000003015356

Cat. No.: B15578874

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of zinc
salicylate dihydrate, a compound of interest in pharmaceutical and materials science. The
document detalils its crystallographic parameters, synthesis protocols, and spectroscopic and
thermal properties, presenting a cohesive overview for research and development applications.

Crystal Structure

The crystal structure of zinc salicylate dihydrate (Zn(C7Hs0s3)2:2H20) has been determined
through single-crystal X-ray diffraction studies. The compound crystallizes in the monoclinic
system with the space group C2.[1] This structure reveals a tetrahedral coordination geometry
around the central zinc ion.

Crystallographic Data

The unit cell parameters and other crystallographic data are summarized in the table below. It
IS important to note that slight variations in these parameters have been reported in the
literature.
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Parameter Value Reference
Crystal System Monoclinic [1]
Space Group c2 [1]
a 15.40 A [2]
b 5.36 A [2]
c 9.18 A [2]
B 94° [2]
Molecules per unit cell (Z) 2 [2]

Molecular Structure and Coordination Environment

The zinc ion in zinc salicylate dihydrate is coordinated to two salicylate ligands and two water
molecules.[3] Each salicylate ligand acts as a monodentate ligand, coordinating to the zinc ion
through one of the oxygen atoms of the carboxylate group. The two water molecules complete
the tetrahedral coordination sphere around the zinc atom.[3]

The salicylate ligands are not deprotonated at the phenolic hydroxyl group, meaning the
formula is more accurately represented as Zn(HSal)2:2H20.[1][4] The coordination environment
of the zinc ion is depicted in the diagram below.

Coordination Bond

O (Salicylate 1) O (Salicylate 2)

Coordination Environment of Zinc in Zinc Salicylate Dihydrate

Click to download full resolution via product page

Caption: A schematic of the tetrahedral coordination of the Zn2* ion.
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Bond Lengths and Angles

Selected bond lengths and angles from X-ray diffraction data are presented below, providing
insight into the geometry of the coordination sphere.

Bond Length (A) Angle Value (°)
O(carboxylate)-Zn-

Zn-O(carboxylate) ~1.997 93.0-128.9
O(carboxylate)

Zn-O(water) ~1.997 O(water)-Zn-O(water) 93.0-128.9

O(carboxylate)-Zn-
O(water)

93.0 - 128.9

Note: The provided data is based on a study of bis(salycilato)-diaqua-zinc, which is consistent
with the structure of zinc salicylate dihydrate.[3]

Experimental Protocols
Synthesis of Single Crystals

Single crystals of zinc salicylate dihydrate suitable for X-ray diffraction can be synthesized by
the slow evaporation method.[5]

Materials:

¢ Zinc acetate (Zn(CHsCOOQO)2)

o Salicylic acid (C7He03)

» Deionized water

Procedure:

e Prepare aqueous solutions of zinc acetate and salicylic acid in a 1:2 molar ratio.

» Mix the two solutions at room temperature with constant stirring.
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 Allow the resulting solution to stand undisturbed for slow evaporation of the solvent at
ambient temperature.

e Colorless, needle-like or plate-like crystals of zinc salicylate dihydrate will form over time.

Spectroscopic Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for confirming the presence of key functional groups in
zinc salicylate dihydrate. The spectrum exhibits characteristic absorption bands corresponding
to the vibrations of the salicylate ligand and the coordinated water molecules.

Key spectral features include:

e O-H stretching: A broad band in the region of 3200-3500 cm~1 is indicative of the hydroxyl
groups of the salicylic acid and the coordinated water molecules.

e C=0 stretching: The asymmetric and symmetric stretching vibrations of the carboxylate
group appear in the regions of 1550-1610 cm~* and 1380-1420 cm™1, respectively. The shift
in the position of these bands compared to free salicylic acid confirms the coordination to the
zinc ion.

e Aromatic C=C stretching: Bands in the 1450-1600 cm~! region are characteristic of the
aromatic ring of the salicylate ligand.

Thermal Analysis

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC)
data for zinc salicylate dihydrate are not readily available in the reviewed literature, the thermal
decomposition is expected to proceed in a multi-step process. Based on the analysis of related
hydrated metal carboxylates, the following decomposition pathway can be anticipated:

o Dehydration: The initial weight loss, typically occurring below 200 °C, corresponds to the
removal of the two coordinated water molecules.

o Decomposition of Salicylate Ligands: At higher temperatures, the anhydrous zinc salicylate
will decompose, leading to the formation of zinc oxide (ZnO) as the final residue. This
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decomposition may involve the release of carbon dioxide, carbon monoxide, and other
organic fragments.

The final decomposition product, zinc oxide, is thermally stable at high temperatures.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of the
crystal structure of zinc salicylate dihydrate.
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Caption: A flowchart of the experimental and analytical process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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